molecular formula C21H20N2O2S B2603483 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide CAS No. 852139-29-8

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide

Cat. No.: B2603483
CAS No.: 852139-29-8
M. Wt: 364.46
InChI Key: BODQLWVKWBTRKS-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, combining an indole moiety with a naphthalene sulfonamide group, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The naphthalene-2-sulfonyl chloride is reacted with the indole derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The sulfonamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the indole moiety but shares the sulfonamide group.

    1,2-Dimethylindole: Contains the indole structure but lacks the sulfonamide group.

    Sulfonamide Antibiotics: Such as sulfamethoxazole, which have different aromatic substituents but share the sulfonamide functionality.

Uniqueness

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide is unique due to the combination of the indole and naphthalene sulfonamide structures, which may confer distinct biological activities and chemical properties compared to other sulfonamides or indole derivatives.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-15-11-19-12-16(7-10-21(19)23(15)2)14-22-26(24,25)20-9-8-17-5-3-4-6-18(17)13-20/h3-13,22H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODQLWVKWBTRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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